(-)-Verbenone

Catalog No.
S603166
CAS No.
1196-01-6
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Verbenone

CAS Number

1196-01-6

Product Name

(-)-Verbenone

IUPAC Name

(1S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-8H,5H2,1-3H3/t7-,8+/m0/s1

InChI Key

DCSCXTJOXBUFGB-JGVFFNPUSA-N

SMILES

CC1=CC(=O)C2CC1C2(C)C

Solubility

Practically insoluble to insoluble in water; soluble in non-polar solvents
Soluble (in ethanol)

Synonyms

verbenone, verbenone, (+-)-isomer, verbenone, (1R)-isomer, verbenone, (1S)-isomer

Canonical SMILES

CC1=CC(=O)C2CC1C2(C)C

Isomeric SMILES

CC1=CC(=O)[C@H]2C[C@@H]1C2(C)C

Origin and Significance:

(-)-Verbenone is the primary constituent of the oil of Spanish verbena (Lippia citriodora) [], hence its name. It's also found in rosemary (Rosmarinus officinalis) and other plants []. In scientific research, (-)-Verbenone holds significance for its role as an insect pheromone and its potential applications in pest management.


Molecular Structure Analysis

(-)-Verbenone possesses a bicyclic skeleton with a ketone functional group. Key features of its structure include:

  • Bicyclic: The molecule consists of two fused cycloalkane rings, a six-membered and a five-membered ring, connected by a single carbon-carbon bond.
  • Ketone: A carbonyl group (C=O) is present within the six-membered ring, contributing to the molecule's polarity.
  • Chirality: The presence of a chiral center (asymmetric carbon) with a left-handed configuration distinguishes (-)-Verbenone from its mirror image, (+)-Verbenone. This chirality can influence the molecule's biological interactions [].

Chemical Reactions Analysis

Synthesis:

(-)-Verbenone can be obtained synthetically through the oxidation of the more common terpene, α-pinene [].

α-Pinene + O2 -> (-)-Verbenone

Other Reactions:

(-)-Verbenone can undergo further reactions, such as photochemical rearrangement to chrysanthenone under light exposure [].


Physical And Chemical Properties Analysis

  • Molecular Formula: C10H14O
  • Molar Mass: 150.21 g/mol
  • Melting Point: 6.5 °C []
  • Boiling Point: 227-228 °C []
  • Solubility: Nearly insoluble in water but miscible with most organic solvents []

(-)-Verbenone acts as an antiaggregation pheromone for bark beetles. It disrupts their communication by mimicking the aggregation pheromone released by the beetles themselves, leading to confusion and reduced attraction to infested trees [, ].

Repellent Properties:

(-)-Verbenone acts as an antiaggregation pheromone for several bark beetle species, including the mountain pine beetle (Dendroctonus ponderosae) and the western pine beetle (Dendroctonus brevicomis). These beetles rely on aggregation pheromones to locate suitable hosts and mate. When (-)-verbenone is released, it disrupts their communication, making it difficult for them to find and attack healthy trees. Studies have shown the effectiveness of (-)-verbenone in reducing bark beetle attacks in some cases [, ]. However, research also indicates that its efficacy can vary depending on factors like beetle species, release method, and environmental conditions [].

Ecological Roles:

While primarily studied for its pest management potential, (-)-verbenone's ecological functions are still being unraveled. Some research suggests it might play a role in inter-tree communication, warning neighboring trees about potential bark beetle attacks []. However, further investigation is needed to fully understand its ecological significance.

Limitations and Future Directions:

Despite its potential, (-)-verbenone has limitations as a standalone pest management tool. Its effectiveness can be inconsistent, and concerns exist about potential non-target effects on other insects. Future research aims to address these limitations by:

  • Developing improved delivery methods for sustained release of (-)-verbenone.
  • Investigating combinations of (-)-verbenone with other semiochemicals or control strategies for a more holistic approach.
  • Understanding the ecological roles of (-)-verbenone to inform sustainable pest management practices.

Physical Description

Colourless liquid; Minty spicy aroma

XLogP3

1.6

Boiling Point

227.5 °C

Density

0.975-0.981

LogP

2.23 (LogP)

UNII

2XP0J7754U

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 89 of 90 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

ATC Code

R - Respiratory system
R05 - Cough and cold preparations
R05C - Expectorants, excl. combinations with cough suppressants
R05CA - Expectorants
R05CA11 - Levoverbenone

Pictograms

Irritant

Irritant

Other CAS

1196-01-6
80-57-9

Wikipedia

(-)-verbenone
Verbenone

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl-, (1S,5S)-: ACTIVE

Dates

Modify: 2023-08-15

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